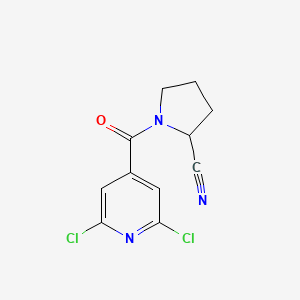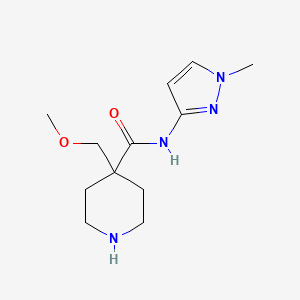![molecular formula C14H20N2O4 B6635697 (3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)
(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid, also known as MK-677, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and has been shown to increase growth hormone levels in humans. MK-677 has gained popularity in the scientific community due to its potential use in treating various conditions such as growth hormone deficiency, sarcopenia, and osteoporosis.
Mécanisme D'action
(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid acts as a selective agonist of the ghrelin receptor. Ghrelin is a peptide hormone that stimulates appetite and growth hormone release. By activating the ghrelin receptor, this compound increases growth hormone secretion, which in turn stimulates the release of IGF-1. IGF-1 is a key mediator of growth hormone's anabolic effects, including increased protein synthesis and muscle growth.
Biochemical and Physiological Effects:
This compound has been shown to increase lean body mass, decrease fat mass, and improve bone density in clinical trials. It has also been shown to improve sleep quality and cognitive function in elderly individuals. Additionally, this compound has been shown to increase insulin sensitivity and decrease insulin resistance in obese individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid in lab experiments is its ability to increase growth hormone levels without the need for invasive procedures such as injections. Additionally, this compound has a long half-life, which allows for once-daily dosing. However, one limitation of using this compound in lab experiments is its potential to interfere with other signaling pathways, which may complicate data interpretation.
Orientations Futures
There are several potential future directions for research on (3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid. One area of interest is its potential use in treating age-related muscle loss (sarcopenia) and osteoporosis. Additionally, this compound may have potential applications in treating other conditions such as Alzheimer's disease and traumatic brain injury. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of (3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid involves the reaction of 2-amino-2-methyl-N-[(2-methylphenyl)sulfonyl]acetamide with 4-carboxy-2-pyridinone in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain this compound.
Applications De Recherche Scientifique
(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to increase lean body mass, improve bone density, and increase insulin-like growth factor 1 (IGF-1) levels. Additionally, this compound has been shown to improve sleep quality and cognitive function in elderly individuals.
Propriétés
IUPAC Name |
(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)5-10(6-13(18)19)8-16-14(20)11-3-4-15-12(17)7-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIGSOIZSHPINC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1=CC(=O)NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C1=CC(=O)NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B6635621.png)
![4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6635623.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)
![2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6635639.png)
![2-[4-(2-Phenylpropanoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6635644.png)



![3-[(6-Fluoropyridine-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6635668.png)
![2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid](/img/structure/B6635674.png)
![(2-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B6635685.png)

![N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6635703.png)
